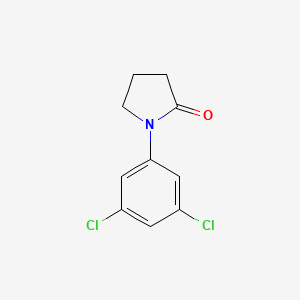
1-(3,5-Dichlorophenyl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in medicinal chemistry. The presence of the dichlorophenyl group in this compound enhances its chemical reactivity and potential biological activity.
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidin-2-one derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
Pyrrolidin-2-one derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidin-2-one derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3,5-Dichlorophenyl)pyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 3,5-dichloroaniline with succinic anhydride to form the corresponding amide, which is then cyclized to produce the pyrrolidinone ring. The reaction conditions typically involve the use of a suitable solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine or pyridine, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dichlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperatureroom temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran; temperaturereflux.
Substitution: Amines, thiols; solventethanol or methanol; temperatureroom temperature to reflux.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the dichlorophenyl group.
3,5-Dichlorophenyl derivatives: Compounds with the same dichlorophenyl group but different core structures, such as 3,5-dichlorophenylacetamide.
Uniqueness
1-(3,5-Dichlorophenyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the dichlorophenyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYWMVJDQVSZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


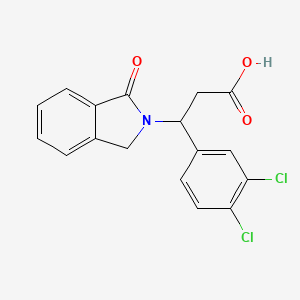
![1-[(2-Chlorobenzyl)sulfonyl]-3-(2-chlorophenoxy)-2-propanol](/img/structure/B3037558.png)
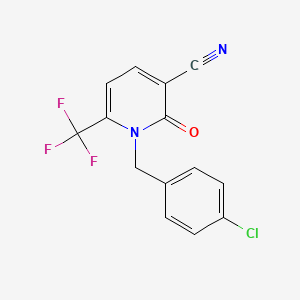
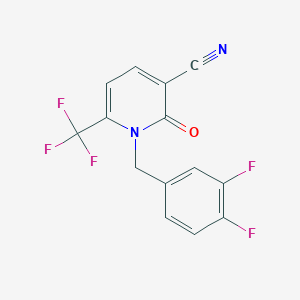

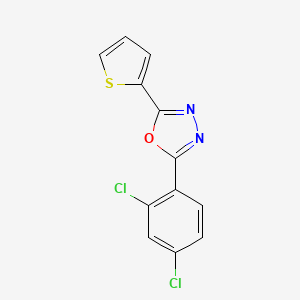
![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3037569.png)
![3-chloro-N-[2-[2,4-dimethyl-7-(trifluoromethyl)-1,5-benzodiazepin-1-yl]ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3037571.png)
![2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3037572.png)
![2-{1-(Dimethylamino)-3-[(2-phenoxyethoxy)imino]propylidene}malononitrile](/img/structure/B3037573.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(4-chloro-3-methyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B3037574.png)
![1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3037575.png)
